molecular formula C19H17F3N2O4S B2368955 3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-67-0

3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2368955
CAS No.: 898464-67-0
M. Wt: 426.41
InChI Key: LLYGJEDTOVJTHQ-UHFFFAOYSA-N
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Description

3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C19H17F3N2O4S and its molecular weight is 426.41. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Chemical Transformations

The compound and its derivatives play a significant role in organic synthesis, particularly in the creation of fluorinated and sulfonamide-containing heterocycles. For instance, the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution highlights the importance of such compounds in generating fluorinated derivatives with potential biological activities (Ichikawa et al., 2006). Similarly, the divergent chemical synthesis of prolines bearing fluorinated one-carbon units showcases the utility of these compounds in synthesizing fluorinated amino acids, which are valuable in medicinal chemistry (Nadano et al., 2006).

Antimicrobial and Antitumor Activities

Sulfonamide or phosphonic acid analogs have been evaluated for their antimicrobial activity, although some studies have shown that not all derivatives exhibit significant activity (Yanagisawa et al., 1973). Moreover, the exploration of sulfonamide-based hybrid compounds reveals their potential in various pharmacological areas, including antibacterial, anti-neuropathic pain, and antitumor activities (Ghomashi et al., 2022). Such studies underscore the versatility of sulfonamide derivatives in the development of new therapeutic agents.

Biological Activities and Drug Design

Research into sulfonamides as COVID-19 drug candidates utilizing computational calculations and molecular docking studies exemplifies the compound's relevance in contemporary drug discovery efforts. The investigation of antimalarial sulfonamides and their potential against COVID-19 highlights the adaptability of these compounds in targeting various diseases (Fahim & Ismael, 2021).

Environmental Impact and Degradation

The analysis of sulfaquinoxaline byproducts formed in water upon solar light irradiation provides insights into the environmental fate and degradation pathways of these compounds, which is crucial for assessing their ecological impact and designing environmentally benign pharmaceuticals (Le Fur et al., 2013).

Properties

IUPAC Name

2-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c20-19(21,22)28-15-6-4-14(5-7-15)23-29(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGJEDTOVJTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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